2-Fluoro-5-(2-methoxyethoxy)benzonitrile
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Overview
Description
2-Fluoro-5-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H10FNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the second position and a 2-methoxyethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide in the presence of a suitable solvent such as N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated to around 170°C and stirred overnight to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory-scale synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding carboxylic acids or alcohols.
Scientific Research Applications
2-Fluoro-5-(2-methoxyethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as polymers or liquid crystals.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from this intermediate.
Comparison with Similar Compounds
2-Fluoro-5-methoxybenzonitrile: Similar in structure but lacks the 2-methoxyethoxy group.
5-Fluoro-2-(2-methoxyethoxy)benzonitrile: A positional isomer with the fluoro and methoxyethoxy groups at different positions.
Uniqueness: 2-Fluoro-5-(2-methoxyethoxy)benzonitrile is unique due to the presence of both the fluoro and 2-methoxyethoxy groups, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
2-fluoro-5-(2-methoxyethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-13-4-5-14-9-2-3-10(11)8(6-9)7-12/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHOTJRJZFRTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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